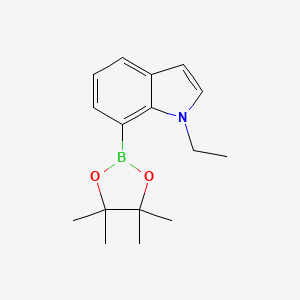
2-(4-Fluorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone, also known as 4'-fluoropropiophenone or 4F-POP, is a synthetic compound belonging to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects.
Mécanisme D'action
The exact mechanism of action of 4F-POP is not fully understood. However, it is believed to act as a dopamine and serotonin transporter blocker, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of 4F-POP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-POP are similar to other cathinones. It has been found to cause an increase in heart rate, blood pressure, and body temperature. It also has psychoactive effects, including euphoria, increased sociability, and decreased appetite. However, the long-term effects of 4F-POP on the brain and other organs are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4F-POP in lab experiments is its potency as a dopamine and serotonin transporter blocker. This makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, its psychoactive effects may also make it difficult to use in certain experiments, as it may interfere with the behavior of test subjects.
Orientations Futures
There are several future directions for research on 4F-POP. One area of interest is its potential use as a treatment for addiction. Its ability to block dopamine and serotonin transporters may make it useful in reducing drug cravings and withdrawal symptoms. Another area of research is the development of new cathinones with similar or improved properties compared to 4F-POP. Finally, more research is needed to understand the long-term effects of 4F-POP on the brain and other organs, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of 4F-POP involves the reaction of 4-fluorobenzaldehyde with 4-methoxyphenylacetic acid in the presence of pyrrolidine and acetic anhydride. The resulting product is then purified using chromatography techniques. The purity of the final product is crucial for its use in scientific research.
Applications De Recherche Scientifique
4F-POP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine transporter blocker, similar to other cathinones such as MDPV and α-PVP. Studies have also shown that 4F-POP has a high affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-18-8-4-15(5-9-18)16-10-11-21(13-16)19(22)12-14-2-6-17(20)7-3-14/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVYHHTOQVOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Octahydrothieno[3,4-c]pyridine](/img/structure/B2854552.png)

![ethyl {2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2854554.png)

![N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B2854557.png)



![(3-Fluoro-4-methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2854567.png)
